
4-Hydroxycycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxycycloheptanone is an organic compound with the molecular formula C7H12O2 It is a cyclic ketone with a hydroxyl group attached to the fourth carbon of the cycloheptanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxycycloheptanone can be synthesized through several methods. One common approach involves the hydroxylation of cycloheptanone using oxidizing agents. Another method includes the ring expansion of cyclohexanone derivatives followed by hydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cycloheptanone derivatives in the presence of specific catalysts such as Raney nickel. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxycycloheptanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptanone derivatives.
Reduction: Reduction reactions can convert it into cycloheptanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Raney nickel, palladium on carbon.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxycycloheptanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxycycloheptanone involves its interaction with specific molecular targets. It can undergo intramolecular hydride transfer, leading to the formation of hemiacetals. This process is facilitated by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Cycloheptanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanone: A smaller ring structure, leading to different chemical properties and reactivity.
4-Hydroxycyclohexanone: Similar structure but with a six-membered ring, affecting its stability and reactivity.
Uniqueness: 4-Hydroxycycloheptanone is unique due to its seven-membered ring structure combined with a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
67963-12-6 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-hydroxycycloheptan-1-one |
InChI |
InChI=1S/C7H12O2/c8-6-2-1-3-7(9)5-4-6/h6,8H,1-5H2 |
InChI-Schlüssel |
OQDFQJVNGGPWAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


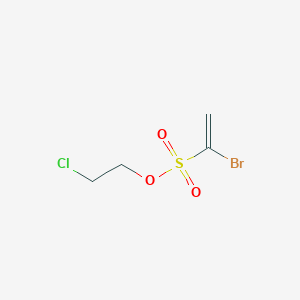
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
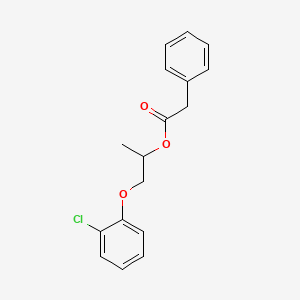
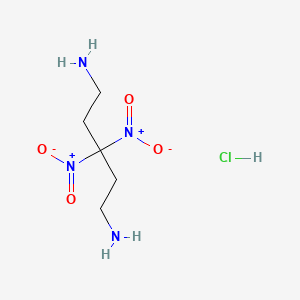
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
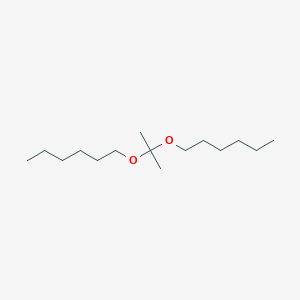
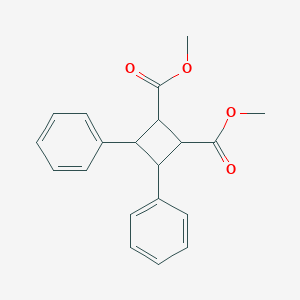


![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)
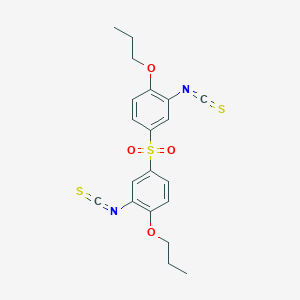

![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)

